molecular formula C33H41NO2 B579882 tert-Amyl Ebastine CAS No. 1312211-93-0

tert-Amyl Ebastine

Cat. No.: B579882
CAS No.: 1312211-93-0
M. Wt: 483.7 g/mol
InChI Key: HPKXAPGAMCZWKF-UHFFFAOYSA-N
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Description

tert-Amyl Ebastine: is a derivative of ebastine, a second-generation H1-antihistamine. Ebastine is known for its effectiveness in treating allergic conditions such as rhinitis and urticaria. This compound, with its unique structural modifications, offers potential advantages in terms of pharmacokinetics and pharmacodynamics .

Mechanism of Action

Target of Action

Tert-Amyl Ebastine is a novel histamine H1 receptor antagonist . It binds preferentially to peripheral H1 receptors . The primary target of this compound is the H1 receptor, which plays a crucial role in allergic reactions .

Mode of Action

This compound interacts with its target, the H1 receptor, by binding to it . This binding causes a rapid and prolonged inhibition of the effects induced by histamine . Neither this compound nor its metabolites cross the blood-brain barrier after oral administration . This characteristic is in accord with the low sedation profile observed in the results of experiments studying the effects of this compound on the central nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound involve the MEK/ERK/AP-1 cascade . This compound upregulates the transcription of TERT via this cascade . This upregulation promotes telomere synthesis, blunts tissue aging hallmarks with reduced cellular senescence and inflammatory cytokines, and silences p16INK4a expression via upregulation of DNMT3B-mediated promoter hypermethylation .

Pharmacokinetics

This compound is rapidly absorbed after oral administration . It undergoes considerable first-pass hepatic metabolism, leading to the appearance of its active acid metabolite, carebastine . After a single oral dose, maximum plasma levels of the metabolite are obtained between 2.6 and 4 hours . The half-life of the acid metabolite is between 15 and 19 hours . After repeated administration, steady state is reached in 3 to 5 days .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of telomere synthesis, reduction of cellular senescence and inflammatory cytokines, and silencing of p16INK4a expression . In the brain, this compound alleviates neuroinflammation, increases neurotrophic factors, stimulates adult neurogenesis, and preserves cognitive function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of an environment-friendly antisolvent, tert-amyl alcohol (TAA), can improve the quality of perovskite films, which can effectively regulate the formation of an intermediate phase staged in between a liquid precursor phase and a solid perovskite phase due to its moderate polarity . This further promotes the homogeneous nucleation and crystal growth, thus leading to the formation of high-quality perovskite films and enhanced photodetector performance .

Biochemical Analysis

Biochemical Properties

tert-Amyl Ebastine interacts with various enzymes and proteins within the body. It is a substrate for cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound undergoes extensive metabolism to form hydroxyebastine, which is subsequently metabolized to carebastine .

Cellular Effects

The cellular effects of this compound are not fully understood. Studies on Ebastine, the parent compound, suggest that it may have significant effects on cellular processes. Ebastine has been shown to inhibit histamine-induced wheal and flare, suggesting it may have an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome P450 3A4. This enzyme mediates the metabolism of the compound, converting it into hydroxyebastine and subsequently into carebastine . These metabolites may have their own interactions with biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Studies on Ebastine have shown that it has a rapid onset and long duration of action, suggesting that this compound may have similar properties .

Metabolic Pathways

This compound is involved in metabolic pathways mediated by cytochrome P450 3A4. This enzyme catalyzes the conversion of the compound into hydroxyebastine, which is then further metabolized into carebastine .

Transport and Distribution

Studies suggest that Ebastine, the parent compound, is transported via P-glycoprotein in Caco-2 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Amyl Ebastine can be synthesized through a series of chemical reactions involving tert-amyl alcohol and ebastine. The process typically involves the formation of an intermediate compound, which is then reacted with tert-amyl alcohol under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: tert-Amyl Ebastine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

tert-Amyl Ebastine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: tert-Amyl Ebastine stands out due to its unique structural modifications, which may offer improved pharmacokinetic properties and reduced side effects compared to its parent compound and other similar antihistamines .

Properties

CAS No.

1312211-93-0

Molecular Formula

C33H41NO2

Molecular Weight

483.7 g/mol

IUPAC Name

4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one

InChI

InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3

InChI Key

HPKXAPGAMCZWKF-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

1-[4-(1,1-Dimethylpropyl)phenyl]-4-[4-(diphenylmethoxy)-1-piperidinyl]-1-butanone

Origin of Product

United States

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